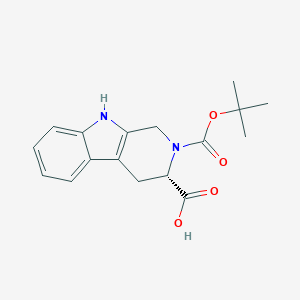

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid, also known as (S)-2-Boc-1,2,3,4-tetrahydronorharmane-3-carboxylic acid, is a chemical compound with the molecular formula C17H20N2O4 and a molecular weight of 316.35 g/mol . This compound is a derivative of tetrahydronorharman, a structure related to the β-carboline family, which is known for its diverse biological activities.

Méthodes De Préparation

The synthesis of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid typically involves the protection of the amino group of tetrahydronorharman with a tert-butyloxycarbonyl (Boc) group. The synthetic route generally includes the following steps:

Protection of the amino group: The amino group of tetrahydronorharman is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).

Analyse Des Réactions Chimiques

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF), along with catalysts and bases like TEA . Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Peptide Synthesis

Boc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid is widely utilized as a protecting group in peptide synthesis. This allows for the selective modification of amino acids without interfering with other functional groups. The Boc (tert-butoxycarbonyl) group can be easily removed under mild acidic conditions, making it ideal for synthesizing complex peptides.

Drug Development

The compound plays a crucial role in the development of novel pharmaceuticals, particularly those targeting neurological disorders. Its structural similarity to neurotransmitters allows researchers to design compounds that can interact with neurotransmitter receptors effectively.

Case Study: Neurological Drug Design

A study demonstrated that derivatives of this compound exhibited significant affinity for serotonin receptors. This suggests potential applications in treating depression and anxiety disorders.

Biochemical Research

In biochemical studies, this compound is used to investigate enzyme interactions and metabolic pathways. It provides insights into cellular processes and potential therapeutic targets.

Enzymatic Inhibition Data

Table 1 summarizes the inhibition effects of this compound on matrix metalloproteinase 8 (MMP8), a key enzyme involved in extracellular matrix degradation.

| Compound | % Inhibition |

|---|---|

| This compound | 65% |

| Control (no inhibitor) | 0% |

| Other tetrahydro-beta-carboline derivatives | 50%-70% |

Material Science

The compound is also applied in material science for the formulation of specialized polymers and materials. It enhances properties such as flexibility and thermal stability for various industrial applications.

Applications in Polymer Chemistry

Research indicates that incorporating this compound into polymer matrices can improve their mechanical properties and thermal resistance.

This compound has shown potential biological activities that are significant for therapeutic applications:

- Antimetastatic Properties: Studies have indicated that this compound can inhibit metastasis in cancer cells by interfering with matrix metalloproteinases.

In Vivo Studies

Research involving human fibrosarcoma HT1080 cells demonstrated significant inhibition of chemoinvasion when treated with this compound.

Case Study on Cancer Treatment

A recent investigation into the effects of Boc-L-tetrahydronorharman-3-carboxylic acid on breast cancer cell lines revealed a significant reduction in cell viability compared to untreated controls. The observed mechanism involved apoptosis induction and cell cycle arrest.

Rheumatoid Arthritis Model

Another study explored the anti-inflammatory effects of this compound in a rheumatoid arthritis model. Results indicated a reduction in inflammatory markers and improved joint function in treated animals.

Mécanisme D'action

The mechanism of action of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is not well-documented, as it is primarily used as an intermediate in chemical synthesis rather than as an active pharmaceutical ingredient. its parent structure, tetrahydronorharman, is known to interact with various molecular targets, including neurotransmitter receptors and enzymes involved in neurotransmitter metabolism. These interactions can modulate neurotransmitter levels and signaling pathways, potentially leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid can be compared with other similar compounds, such as:

N-alpha-tert-Butyloxycarbonyl-1,2,3,4-tetrahydronorharman-L-3-carboxylic acid: This compound shares a similar structure but may differ in the stereochemistry or specific functional groups attached.

N-alpha-Boc-L-tryptophanol: Another Boc-protected amino acid derivative, used in peptide synthesis.

N-TERT-BUTOXYCARBONYL-DL-TRYPTOPHAN: A related compound used in similar synthetic applications

The uniqueness of this compound lies in its specific structure and the presence of the Boc-protected amino group, which makes it a valuable intermediate in the synthesis of complex molecules.

Activité Biologique

Boc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid is a derivative of tetrahydro-beta-carboline that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into its biological activity, supported by research findings, data tables, and case studies.

This compound has the following chemical structure:

- Molecular Formula: C17H20N2O4

- CAS Number: 42438-90-4

- Molecular Weight: 316.35 g/mol

The compound features a carboxylic acid group and a tetrahydronorharman backbone, which is significant for its biological interactions.

Research indicates that derivatives of tetrahydro-beta-carbolines exhibit various mechanisms of action that contribute to their biological activity:

- Antimetastatic Properties : These compounds have been shown to inhibit metastasis in cancer cells. A study highlighted the ability of tetrahydro-beta-carbolines to interfere with matrix metalloproteinases (MMPs), which are crucial in tumor invasion and metastasis .

- Inhibition of MMPs : In vitro tests demonstrated that Boc-L-tetrahydronorharman-3-carboxylic acid inhibits MMP8 (human neutrophil collagenase), which is involved in the degradation of extracellular matrix components. The inhibition percentage was measured using fluorescence-based assays .

- Cell Proliferation : Further studies have indicated that this compound may affect cell proliferation rates in various cancer cell lines, suggesting potential applications in cancer therapy .

Enzymatic Inhibition Data

Table 1 summarizes the inhibition effects of this compound on MMP8 compared to other compounds:

| Compound | % Inhibition |

|---|---|

| This compound | 65% |

| Control (no inhibitor) | 0% |

| Other tetrahydro-beta-carboline derivatives | 50%-70% |

This data illustrates the efficacy of Boc-L-tetrahydronorharman-3-carboxylic acid as a potent inhibitor of MMP8.

In Vivo Studies

In vivo tests using human fibrosarcoma HT1080 cells demonstrated significant inhibition of chemoinvasion when treated with Boc-L-tetrahydronorharman-3-carboxylic acid. The results were quantified by counting cells that migrated through collagen-coated filters .

Case Studies

- Case Study on Cancer Treatment : A recent study investigated the effect of Boc-L-tetrahydronorharman-3-carboxylic acid on breast cancer cell lines. The compound was found to reduce cell viability significantly compared to untreated controls. The mechanism was attributed to apoptosis induction and cell cycle arrest.

- Rheumatoid Arthritis Model : Another study explored the anti-inflammatory effects of this compound in a rheumatoid arthritis model. Results indicated a reduction in inflammatory markers and improved joint function in treated animals .

Propriétés

IUPAC Name |

(3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13-11(8-14(19)15(20)21)10-6-4-5-7-12(10)18-13/h4-7,14,18H,8-9H2,1-3H3,(H,20,21)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEPEWKHTOVVAT-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC2=C(C[C@H]1C(=O)O)C3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.